molecular formula C15H15N7O B2436366 5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-N-pyrrolidin-3-ylpyrimidin-4-amine CAS No. 2109572-80-5

5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-N-pyrrolidin-3-ylpyrimidin-4-amine

Cat. No.: B2436366
CAS No.: 2109572-80-5
M. Wt: 309.333
InChI Key: CEWHXBGQMGAYQL-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyridine ring, an oxadiazole ring, a pyrimidine ring, and a pyrrolidine ring . These groups are common in many pharmaceutical compounds and could potentially contribute to various biological activities.


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings. The oxadiazole and pyridine rings are aromatic, contributing to the stability of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of multiple nitrogen atoms could potentially make this compound a base .

Scientific Research Applications

Anticancer Activity

Compounds related to 5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-N-pyrrolidin-3-ylpyrimidin-4-amine have demonstrated notable anticancer properties. A study by Abdo and Kamel (2015) highlighted the synthesis of various oxadiazole derivatives, including those with pyridin-4-yl structures, which exhibited significant cytotoxicity against various human cancer cell lines. Specifically, certain derivatives displayed more potent cytotoxic activity against gastric cancer than standard treatments (Abdo & Kamel, 2015).

Antibacterial and Antimicrobial Properties

A range of studies have explored the antibacterial and antimicrobial activities of related compounds. For instance, research by Bayrak et al. (2009) and Krolenko et al. (2016) found that certain oxadiazole derivatives demonstrated effective antimicrobial properties. These compounds, including those with pyridin-4-yl and pyrrolidine elements, showed good to moderate antimicrobial activity against various strains (Bayrak et al., 2009); (Krolenko et al., 2016).

Synthesis of Heterocyclic Derivatives

The synthesis of heterocyclic derivatives, including those containing the 1,2,4-oxadiazole ring, has been a significant area of research. Studies by El‐Sayed et al. (2008) and others have focused on creating novel compounds with potential biological activities. These syntheses are crucial for developing new drugs and understanding chemical properties (El‐Sayed et al., 2008).

Potential Antitumor Activity

A study by Vinayak et al. (2017) investigated amine derivatives of oxadiazole compounds, demonstrating significant anticancer activity against human cancer cell lines. This research indicates the potential of such derivatives in developing new antitumor agents (Vinayak et al., 2017).

Antimycobacterial Activity

Asif and Imran (2020) conducted a study on oxadiazole derivatives for their antimycobacterial activity against Mycobacterium tuberculosis. This research contributes to the understanding of new compounds that could be used in the fight against tuberculosis (Asif & Imran, 2020).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Properties

IUPAC Name

5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-N-pyrrolidin-3-ylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N7O/c1-4-16-5-2-10(1)13-21-15(23-22-13)12-8-18-9-19-14(12)20-11-3-6-17-7-11/h1-2,4-5,8-9,11,17H,3,6-7H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWHXBGQMGAYQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NC2=NC=NC=C2C3=NC(=NO3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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